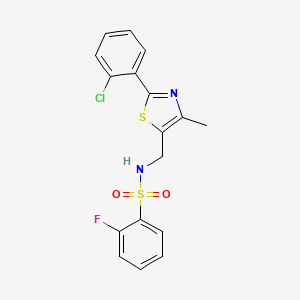

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

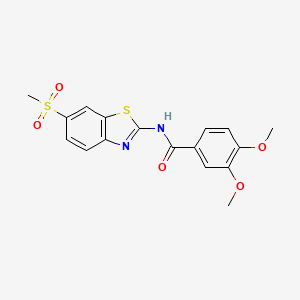

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Scientific Research Applications

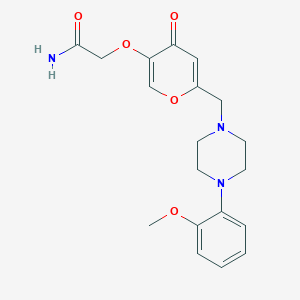

Antibacterial and Antiparasitic Agents

Historically, 5-nitroimidazoles have been recognized for their antibacterial and antiparasitic properties. Notably, metronidazole (Figure 1) remains widely used for treating infections caused by Entamoeba histolytica , Giardia lamblia , and anaerobic bacteria such as Bacteroides , Clostridioides , and Helicobacter pylori . The compound may exhibit similar antimicrobial effects, warranting further investigation.

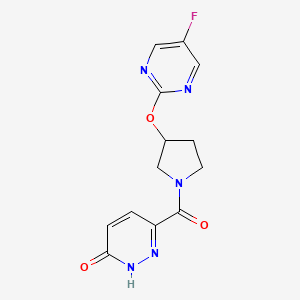

Kinetoplastid Infections

Fexinidazole (Figure 1) has recently gained attention as an all-oral treatment against Trypanosoma brucei gambiense , the causative agent of sleeping sickness . Given this context, exploring new nitroheterocycles like our compound could lead to novel treatments for kinetoplastid infections, including leishmaniases and Chagas disease.

Synthetic Methodology Development

The synthesis of N-[(2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl]-2-fluorobenzenesulfonamide involves a unique approach using tetrakis(dimethylamino)ethylene (TDAE) methodology. By selectively introducing an N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4, researchers achieved a 47% yield . This method opens doors to other 2-substituted 5-nitroimidazole derivatives with various electrophiles.

Energetic Heterocycles

The compound’s structure suggests potential as an energetic heterocycle. Heterocycles like pyridines, triazoles, and tetrazoles exhibit higher density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . Investigating its energetic properties could lead to applications in propellants, explosives, or other high-energy materials.

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Based on its structural features, it is likely to undergo metabolism by cytochrome p450 enzymes, similar to other structurally related compounds . The impact of these properties on the compound’s bioavailability is currently unknown.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, elevated temperatures may enhance the volatilization of similar compounds, potentially affecting their bioavailability . .

properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2S2/c1-11-15(24-17(21-11)12-6-2-3-7-13(12)18)10-20-25(22,23)16-9-5-4-8-14(16)19/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYIMSJPJEMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2465179.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)

![N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2465187.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)

![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)